molecular formula C22H28O3Si B14814670 rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid

rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid

Cat. No.: B14814670
M. Wt: 368.5 g/mol
InChI Key: JRATUHBITGAWHJ-MSOLQXFVSA-N
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Description

rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid: is a complex organic compound characterized by its cyclopropyl group and tert-Butyldiphenylsilyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring and the introduction of the tert-Butyldiphenylsilyl ether group. Common reagents used in these reactions include cyclopropanation agents, silylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry: In chemistry, rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural features may influence its interaction with biological targets, making it a valuable tool for probing biological pathways.

Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and tert-Butyldiphenylsilyl ether moiety may influence its binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Cyclopropylacetic acid: A simpler analog without the tert-Butyldiphenylsilyl ether group.

    tert-Butyldiphenylsilyl ether derivatives: Compounds with similar silyl ether groups but different core structures.

Uniqueness: rel-2-((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)acetic acid is unique due to the combination of its cyclopropyl ring and tert-Butyldiphenylsilyl ether group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Royal Society of Chemistry.

Properties

Molecular Formula

C22H28O3Si

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C22H28O3Si/c1-22(2,3)26(19-10-6-4-7-11-19,20-12-8-5-9-13-20)25-16-18-14-17(18)15-21(23)24/h4-13,17-18H,14-16H2,1-3H3,(H,23,24)/t17-,18+/m1/s1

InChI Key

JRATUHBITGAWHJ-MSOLQXFVSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@@H]3CC(=O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CC(=O)O

Origin of Product

United States

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